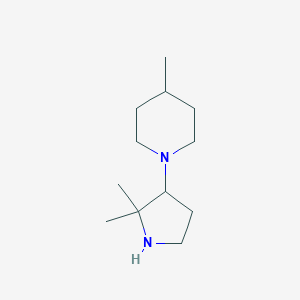胺盐酸盐 CAS No. 2098053-24-6](/img/structure/B1484868.png)
[2-氟-3-(4-氟苯基)丙基](甲基)胺盐酸盐
描述
科学研究应用
抗抑郁活性研究
- 对氟苯丙胺衍生物的研究,如3-甲基-5-苯基-2-(3-氟苯基)吗啉盐酸盐,表明其具有潜在的抗抑郁活性。这些化合物已使用小鼠强迫游泳试验进行测试,表明需要在抗抑郁应用中进一步研究(袁,2012)。
抗菌和抗氧化活性研究
- 氟苯丙胺衍生物显示出显着的抗菌性能。例如,对3-(4-氯苯基)-3-(4-氟苯基)丙胺及其衍生物的研究显示出很高的抗菌活性,尽管这些化合物不能有效中和超氧自由基(Арутюнян等人,2012)。
用于癌症研究的细胞毒性剂
- 1-芳基-3-苯乙基氨基-1-丙酮盐酸盐等衍生物已被合成,作为癌症研究的潜在细胞毒性剂。它们通过曼尼希反应产生,并已显示出作为有效细胞毒性剂的希望(Mete、Gul 和 Kazaz,2007)。
化学中新型化合物的合成
- 已经合成了3-氟-1-氨基金刚烷及其衍生物等新型化合物,表明氟苯丙胺在合成新化学实体中的用途广泛(Anderson、Burks 和 Harruna,1988)。
聚合物电解质的开发
- 在材料科学领域,氟苯胺已被用于聚合物电解质的合成。例如,胍官能化阴离子交换聚合物电解质是通过活化氟苯胺反应合成的,展示了这些化合物在材料合成中的应用(Kim、Labouriau、Guiver 和 Kim,2011)。
多巴胺受体亲和力的研究
- 对2-(4-氟-3-羟基苯基)乙胺及其衍生物的研究探索了它们的多巴胺受体亲和力,表明这些化合物在神经学研究中的潜力(Claudi 等人,1990)。
安全和危害
属性
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-13-7-10(12)6-8-2-4-9(11)5-3-8;/h2-5,10,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTHAIGTRKGNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=C(C=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-3-(4-fluorophenyl)propyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





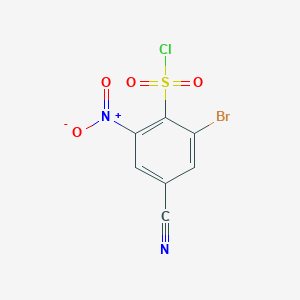
![2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol](/img/structure/B1484792.png)

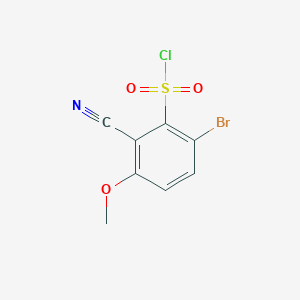

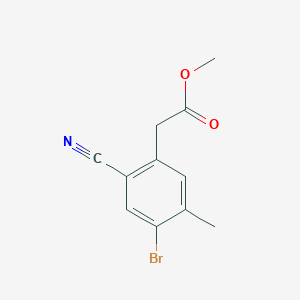
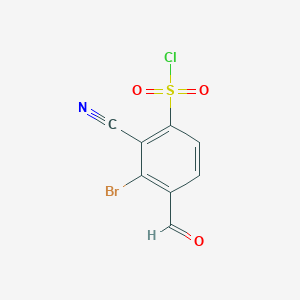

![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)
